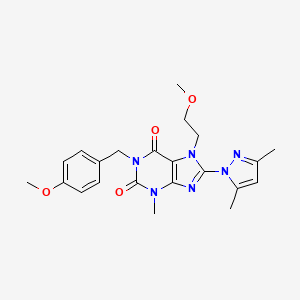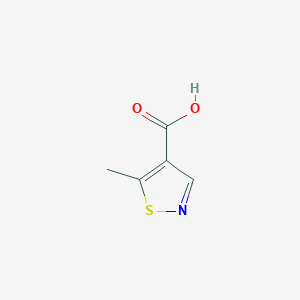
N-(4-acetylphenyl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-acetylphenyl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a useful research compound. Its molecular formula is C24H18FN3O3 and its molecular weight is 415.424. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Synthesis and Antibacterial Activity
The research into pyridonecarboxylic acids as antibacterial agents has led to the synthesis of compounds with significant antibacterial activity. These compounds, structurally related to the subject chemical, demonstrate the potential for naphthyridine derivatives in developing new antibacterial drugs. The synthesis process involves creating amino- and/or hydroxy-substituted cyclic amino groups, indicating a method that could potentially be applied to synthesize N-(4-acetylphenyl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide derivatives for similar purposes (Egawa et al., 1984).
Cytotoxic Activity for Cancer Research
Carboxamide derivatives of benzo[b][1,6]naphthyridines have shown potent cytotoxicity against various cancer cell lines, including murine P388 leukemia and Lewis lung carcinoma. This research underscores the potential of naphthyridine carboxamide derivatives, similar in structure to the subject chemical, in the development of new cancer therapies. The synthesis of these compounds involves a broad range of substituents, highlighting the versatility of this chemical backbone in drug development (Deady et al., 2005).
Environmental Biodegradation
Studies on the biodegradation of phenolic compounds by methanogenic consortia reveal the potential for microbial transformation of complex organic molecules, including naphthyridine derivatives. These findings suggest avenues for environmental remediation and the biotransformation of chemical pollutants, potentially including derivatives of this compound (Bisaillon et al., 1993).
Material Science and Polymer Research
The synthesis of aromatic polyamides from specific diacids and diamines, including those related to naphthyridine structures, has implications for the development of new materials with desirable properties such as high thermal stability and solubility in polar solvents. This research can guide the synthesis of polymers incorporating the naphthyridine moiety for advanced material applications (Hsiao & Liou, 1998).
Organic Synthesis and Fluorinated Compounds
The synthesis of mono- and difluoronaphthoic acids showcases the strategies for introducing fluorine atoms into complex organic molecules, a technique that could be applicable to the synthesis and functionalization of this compound. Fluorinated organic compounds have significant importance in pharmaceuticals, agrochemicals, and material science, indicating the broad potential applications of such synthetic methodologies (Tagat et al., 2002).
Propriétés
IUPAC Name |
N-(4-acetylphenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,8-naphthyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18FN3O3/c1-15(29)16-8-10-19(11-9-16)27-23(30)20-13-17-6-4-12-26-22(17)28(24(20)31)14-18-5-2-3-7-21(18)25/h2-13H,14H2,1H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNBNYCLTZQCAHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=C(N=CC=C3)N(C2=O)CC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(5-methoxybenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2543018.png)
![9-bromo-6-butyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B2543020.png)
![{4-[(tert-Butyldimethylsilyl)oxy]-2-fluorophenyl}boronic acid](/img/structure/B2543021.png)



![2-(2-fluorophenoxy)-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2543026.png)
![3-Fluoro-4-[[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methyl]benzonitrile](/img/structure/B2543027.png)

![[3-(5-Chloro-2-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2543034.png)


![4-bromo-N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2543039.png)
![3-methyl-N-(3-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-3-oxopropyl)benzenesulfonamide](/img/structure/B2543041.png)
